3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride is classified as a sulfonyl chloride derivative. Its molecular formula is and its molecular weight is approximately . The compound is indexed under the CAS number 886851-63-4 and can be found in various chemical databases such as PubChem and the EPA's DSSTox .
The synthesis of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride can be approached through several methods. One notable method involves the reaction of furan derivatives with sulfonyl chlorides under acidic conditions. For instance, a related synthesis includes the reaction of formylfurancarboxylates with ethylene glycol in the presence of p-toluenesulfonic acid to yield dioxolane derivatives .
A more specific synthesis pathway may involve:
This method typically yields the desired sulfonyl chloride with good efficiency and purity .
The molecular structure of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride features:
The compound's structure can be represented by its canonical SMILES notation: C1COC(O1)C2=C(OC=C2)S(=O)(=O)Cl
, indicating the connectivity between these functional groups . The InChI representation further confirms its unique structural attributes .
3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride is reactive due to the presence of the sulfonyl chloride group. It can participate in various chemical reactions:
These reactions are significant for synthesizing more complex molecules in organic chemistry .
The mechanism of action for 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride primarily revolves around its ability to act as an electrophile due to the electron-withdrawing nature of the sulfonyl group. When interacting with nucleophiles:
This mechanism underlies many applications in synthetic organic chemistry where selective functionalization is required .
The physical and chemical properties of 3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride include:
These properties suggest that the compound has a relatively high boiling point and moderate solubility characteristics, which are important for its handling and application in laboratory settings.
3-(1,3-Dioxolan-2-yl)furan-2-sulfonyl chloride finds applications primarily in synthetic organic chemistry:
Research continues into its potential applications in drug development and materials science due to its unique structural features and reactivity profile .
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.:
CAS No.: 85252-29-5